Gp91 ds-tat
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Overview
Description
gp91ds-tat is a peptide inhibitor specifically designed to inhibit NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species. This compound is composed of the gp91phox sequence linked to the human immunodeficiency virus-tat peptide, which facilitates the entry of the peptide into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gp91ds-tat involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of gp91ds-tat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
gp91ds-tat primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Purification: HPLC
Characterization: Mass spectrometry, NMR spectroscopy
Major Products
The major product of the synthesis is the gp91ds-tat peptide itself. Any side products are typically removed during the purification process .
Scientific Research Applications
gp91ds-tat has a wide range of applications in scientific research:
Mechanism of Action
gp91ds-tat exerts its effects by specifically binding to the gp91phox subunit of NADPH oxidase, thereby preventing the assembly of the active enzyme complex. This inhibition reduces the production of reactive oxygen species, which are implicated in various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
Nox2ds-tat: Another peptide inhibitor targeting NADPH oxidase, similar in structure and function to gp91ds-tat.
VAS2870: A small molecule inhibitor of NADPH oxidase.
DPI (Diphenyleneiodonium chloride): A non-peptide inhibitor of NADPH oxidase.
Uniqueness
gp91ds-tat is unique due to its peptide nature, which allows for specific targeting and inhibition of the gp91phox subunit. This specificity is not always achievable with small molecule inhibitors .
Properties
Molecular Formula |
C98H190N50O22S |
---|---|
Molecular Weight |
2453.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |
InChI Key |
XSOIEAKWPXDKLM-OALAUQGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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